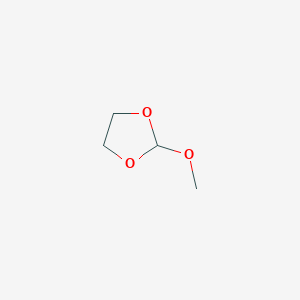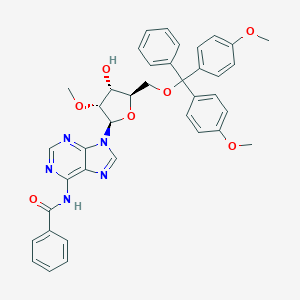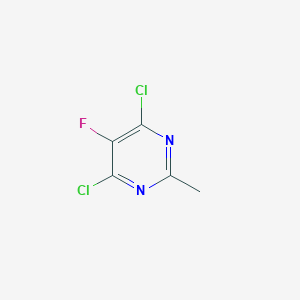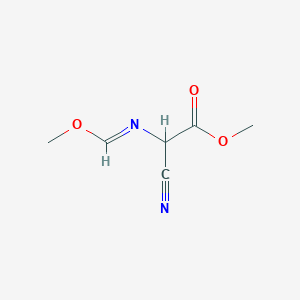
Methyl 2-cyano-2-(methoxymethylideneamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyano-2-(methoxymethylideneamino)acetate, also known as MCMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. MCMMA is a versatile compound that has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of Methyl 2-cyano-2-(methoxymethylideneamino)acetate is not fully understood. However, studies have suggested that Methyl 2-cyano-2-(methoxymethylideneamino)acetate may act by inhibiting the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Methyl 2-cyano-2-(methoxymethylideneamino)acetate has various biochemical and physiological effects. Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the body such as increased muscle contraction and increased cognitive function. Additionally, Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-cyano-2-(methoxymethylideneamino)acetate has several advantages and limitations for lab experiments. One advantage of Methyl 2-cyano-2-(methoxymethylideneamino)acetate is its versatility as a building block for the synthesis of various compounds. Additionally, Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been shown to have potential use as a monomer for the synthesis of polymeric materials. However, one limitation of Methyl 2-cyano-2-(methoxymethylideneamino)acetate is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Methyl 2-cyano-2-(methoxymethylideneamino)acetate. One direction is the further exploration of its potential use as a building block for the synthesis of various compounds. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-cyano-2-(methoxymethylideneamino)acetate and its potential use as an anticancer agent. Another direction is the study of the potential use of Methyl 2-cyano-2-(methoxymethylideneamino)acetate as a monomer for the synthesis of polymeric materials. Overall, the study of Methyl 2-cyano-2-(methoxymethylideneamino)acetate has the potential to lead to significant advancements in various fields such as medicinal chemistry, organic synthesis, and material science.
Métodos De Síntesis
The synthesis of Methyl 2-cyano-2-(methoxymethylideneamino)acetate involves the reaction of methyl cyanoacetate with paraformaldehyde and methanol in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction results in the formation of Methyl 2-cyano-2-(methoxymethylideneamino)acetate, which can be purified using various methods such as recrystallization, column chromatography, or distillation.
Aplicaciones Científicas De Investigación
Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been studied extensively for its potential use in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been studied for its ability to act as a potential anticancer agent and as an inhibitor of acetylcholinesterase. In organic synthesis, Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been used as a key building block for the synthesis of various compounds such as β-lactams, pyrazoles, and pyridazines. In material science, Methyl 2-cyano-2-(methoxymethylideneamino)acetate has been studied for its potential use as a monomer for the synthesis of polymeric materials.
Propiedades
Número CAS |
104316-77-0 |
|---|---|
Nombre del producto |
Methyl 2-cyano-2-(methoxymethylideneamino)acetate |
Fórmula molecular |
C6H8N2O3 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
methyl 2-cyano-2-(methoxymethylideneamino)acetate |
InChI |
InChI=1S/C6H8N2O3/c1-10-4-8-5(3-7)6(9)11-2/h4-5H,1-2H3 |
Clave InChI |
SXBOOCWTICEQIT-UHFFFAOYSA-N |
SMILES |
COC=NC(C#N)C(=O)OC |
SMILES canónico |
COC=NC(C#N)C(=O)OC |
Sinónimos |
Acetic acid, cyano[(methoxymethylene)amino]-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)
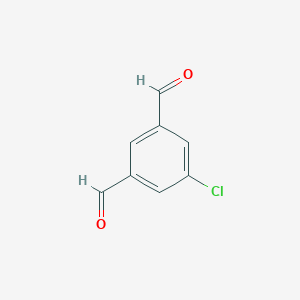
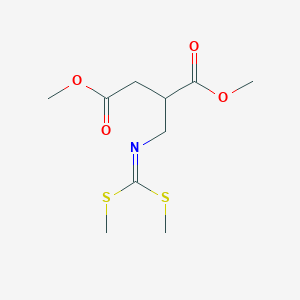
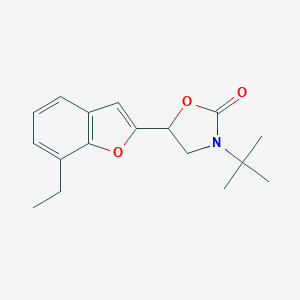
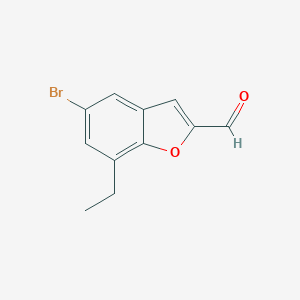
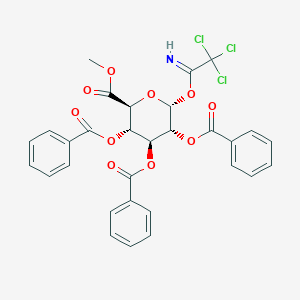
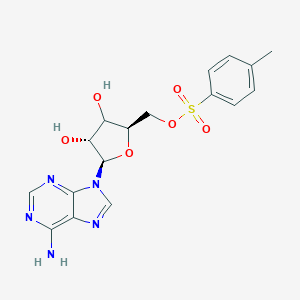
![2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B17572.png)
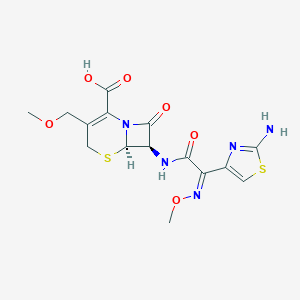
![1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane](/img/structure/B17581.png)
